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(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate
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Overview
Description
(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate is a chemical compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their strong adhesive properties and are commonly used in medical, industrial, and household applications. This particular compound is characterized by the presence of a cyano group, an ethyl ester, and a substituted aniline moiety.
Preparation Methods
The synthesis of (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and ethyl cyanoacetate.
Condensation Reaction: The 3-chloro-2-methylaniline undergoes a condensation reaction with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate product.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of cyanoacrylate compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related cyanoacrylate compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value indicating effective potency against cancer cell lines .
Antimicrobial Properties
Cyanoacrylate compounds have been investigated for their antimicrobial properties. The incorporation of halogenated phenyl groups enhances their activity against various bacterial strains.
Data Table: Antimicrobial Activity of Cyanoacrylate Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Related Compound A | Escherichia coli | 16 µg/mL |
Related Compound B | Pseudomonas aeruginosa | 64 µg/mL |
Adhesives and Sealants
Due to their rapid curing properties, cyanoacrylates are widely used as adhesives in various applications, including medical devices and construction materials. The unique structure of this compound allows for strong bonding capabilities while maintaining flexibility.
Application Example : In surgical settings, cyanoacrylate adhesives are used for wound closure, providing a sterile and effective alternative to sutures.
Coatings
The compound can also be utilized in protective coatings that require durability and resistance to environmental factors. Its formulation into coatings can enhance the performance of surfaces exposed to harsh conditions.
Drug Delivery Systems
Future studies may explore its role in drug delivery systems, leveraging its chemical properties to facilitate targeted therapy in cancer treatment.
Biocompatibility Studies
Further investigations into the biocompatibility of this compound are essential for its application in medical devices, ensuring safety and efficacy in clinical settings.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate involves its ability to form strong covalent bonds with various substrates. The cyano group and the ester functionality play a crucial role in the adhesive properties of the compound. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed effects.
Comparison with Similar Compounds
(E)-ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate can be compared with other cyanoacrylates such as methyl 2-cyanoacrylate and ethyl 2-cyanoacrylate. While all these compounds share similar adhesive properties, this compound is unique due to the presence of the 3-chloro-2-methylphenyl group, which imparts distinct chemical and biological properties.
Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
Biological Activity
(E)-Ethyl 3-((3-chloro-2-methylphenyl)amino)-2-cyanoacrylate, a cyanoacrylate derivative, has garnered attention for its biological properties, particularly in medical applications. This article explores its biological activity, including cytotoxicity, biocompatibility, and potential therapeutic uses.
- Molecular Formula : C13H13ClN2O
- Molecular Weight : 264.707 g/mol
Cytotoxicity Studies
Research has shown varying degrees of cytotoxicity associated with cyanoacrylate compounds. A notable study evaluated the cytotoxic effects of ethyl 2-cyanoacrylate on human osteoblast cells using the MTT assay. The findings indicated that:
- Cell Viability : Ethyl 2-cyanoacrylate demonstrated biocompatibility with no significant difference in cell viability compared to control groups.
- Inhibitory Zones : The presence of dead cells around treated areas indicated an inhibitory zone ranging from 200 to 500 μm for other cyanoacrylates tested, suggesting localized cytotoxic effects but not for ethyl 2-cyanoacrylate specifically .
Biocompatibility and Applications
The biocompatibility of this compound is crucial for its application in medical adhesives and surgical procedures. Studies have indicated that:
- Bone Graft Fixation : Ethyl 2-cyanoacrylate has been found suitable for use in bone graft fixation due to its favorable biocompatibility profile .
- Tissue Adhesives : Its ability to bond tissues effectively without causing significant necrosis makes it a candidate for surgical adhesives.
Case Studies and Research Findings
-
Histotoxicity Evaluation :
A study assessed the histotoxic effects of ethyl 2-cyanoacrylate applied to rabbit brain tissue. Results showed: -
Comparative Analysis of Cyanoacrylates :
A comparative analysis of different cyanoacrylates highlighted that:
Summary Table of Biological Activity
Property | Ethyl 2-Cyanoacrylate | Methyl 2-Cyanoacrylate |
---|---|---|
Cytotoxicity (MTT Assay) | Low | Moderate |
Biocompatibility | High | Moderate |
Inhibitory Zone | Minimal | Significant |
Histotoxicity | Moderate | High |
Properties
IUPAC Name |
ethyl (E)-3-(3-chloro-2-methylanilino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10(7-15)8-16-12-6-4-5-11(14)9(12)2/h4-6,8,16H,3H2,1-2H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBZOEHMYUEYSM-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=CC=C1)Cl)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C(=CC=C1)Cl)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.